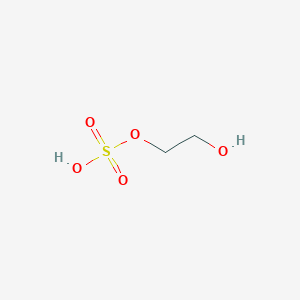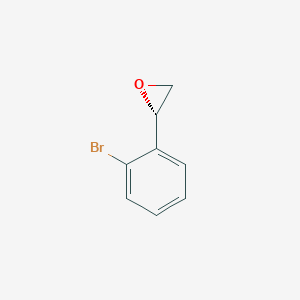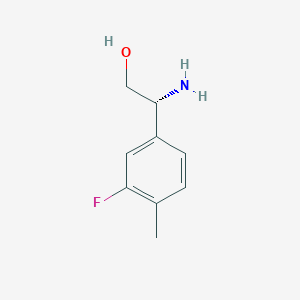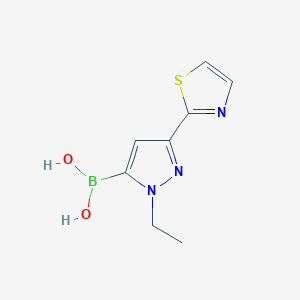![molecular formula C11H20Cl2N4 B13557955 1-[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]piperazine dihydrochloride](/img/structure/B13557955.png)
1-[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]piperazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]piperazine dihydrochloride is a chemical compound with a unique structure that includes a pyrazole ring and a piperazine ring.
Vorbereitungsmethoden
The synthesis of 1-[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]piperazine dihydrochloride typically involves multiple steps, including nucleophilic substitution and cyclization reactions. One method involves using 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine as starting materials. The reaction proceeds under acid catalysis to form the desired product . This method is advantageous for industrial production due to its simplicity, safety, and cost-effectiveness.
Analyse Chemischer Reaktionen
1-[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]piperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
1-[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]piperazine dihydrochloride can be compared with other similar compounds, such as:
1-(1-methylcyclopropyl)piperazine dihydrochloride: This compound shares a similar piperazine ring but lacks the pyrazole moiety.
1-(2,3,4-trimethoxybenzyl)piperazine:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H20Cl2N4 |
|---|---|
Molekulargewicht |
279.21 g/mol |
IUPAC-Name |
1-[5-(1-methylcyclopropyl)-1H-pyrazol-3-yl]piperazine;dihydrochloride |
InChI |
InChI=1S/C11H18N4.2ClH/c1-11(2-3-11)9-8-10(14-13-9)15-6-4-12-5-7-15;;/h8,12H,2-7H2,1H3,(H,13,14);2*1H |
InChI-Schlüssel |
DYLVPLQZBZTZDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1)C2=CC(=NN2)N3CCNCC3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-tert-butoxycarbonyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B13557877.png)
![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-methoxybenzonitrile](/img/structure/B13557883.png)
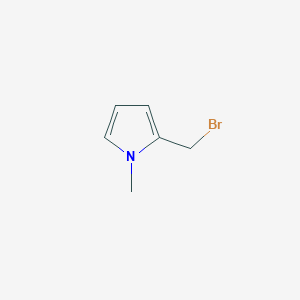

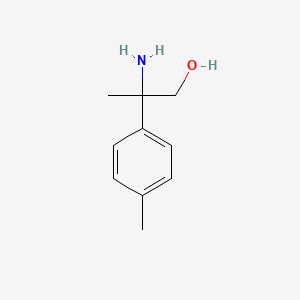


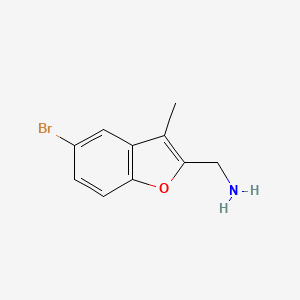
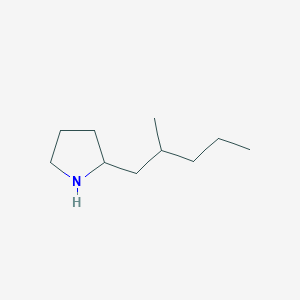
![(2E)-N-[4-(acetylamino)phenyl]-3-{2-[(2-chlorobenzyl)oxy]phenyl}-2-cyanoprop-2-enamide](/img/structure/B13557915.png)
